molecular formula C18H16N4O3 B2947955 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-20-7

5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2947955
CAS No.: 2034531-20-7
M. Wt: 336.351
InChI Key: CIHMKQMKHPCMPZ-UHFFFAOYSA-N
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Description

The compound 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a nitrogen-rich tricyclic heterocycle featuring a fused triazatricyclo core, a 6-methoxypyridine substituent, and a carbonyl group. Its structural complexity arises from the rigid tricyclic scaffold, which may confer unique electronic and steric properties.

The methoxypyridine moiety likely enhances solubility and modulates electronic interactions, while the tricyclic system may influence binding affinity to biological targets. While direct pharmacological data for this compound are absent in the evidence, structurally related heterocycles (e.g., pyrimidines, thiazolo-pyrimidines) exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . Analytical methods such as LC/MS and 2D-HPTLC, as highlighted in and , are critical for characterizing such complex molecules and assessing their purity and stability .

Properties

IUPAC Name

5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-16-6-5-12(10-19-16)17(23)21-9-7-14-13(11-21)18(24)22-8-3-2-4-15(22)20-14/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHMKQMKHPCMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the methoxypyridine derivative, followed by the formation of the triazatricyclo structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s triazatricyclo framework distinguishes it from simpler bicyclic or monocyclic heterocycles. For example:

  • Thiazolo-pyrimidines (e.g., compounds 11a and 11b in ) feature a thiazole ring fused to pyrimidine, offering planar geometry and moderate rigidity.
  • Pyrazolo[3,4-d]pyrimidines () share a pyrimidine core but lack the tricyclic architecture, resulting in reduced steric hindrance and different electronic profiles .
  • Spiro compounds () incorporate benzothiazole groups and exhibit spiro junctions, which differ from the fused tricyclic system of the target compound. Spiro structures often enhance metabolic stability but may limit binding pocket compatibility .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazatricyclo[8.4.0.0³,⁸] 6-Methoxypyridine, carbonyl ~375 (estimated)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b ) Thiazolo[3,2-a]pyrimidine 4-Cyanophenyl, 5-methylfuran 403
Pyrazolo[1,5-a]pyrimidin-7-one (FPP028 ) Pyrazolo-pyrimidine Ethyl, phenyl 242
Spiro-benzothiazole (12 ) Spiro[4.5]decane Benzothiazole, hydroxyl 318
Physicochemical Properties
  • Solubility and Polarity: The methoxypyridine group in the target compound likely improves aqueous solubility compared to non-polar analogues like 11a (2,4,6-trimethylbenzylidene derivative) .
  • Melting Points : Tricyclic systems often exhibit higher melting points due to rigidity. For instance, compound 11a melts at 243–246°C, while the target compound’s tricyclic core may push this range higher .
  • Electronic Effects: The carbonyl and methoxy groups in the target compound could enhance hydrogen-bonding capacity relative to cyano-substituted analogues (11b) .

Table 2: Bioactivity Comparison

Compound Reported Activities Mechanism (Inferred)
Target Compound N/A Potential kinase/DNA interaction
11b () Antimicrobial Enzyme inhibition
FPP028 () Anti-inflammatory Cyclooxygenase inhibition
Spiro-benzothiazole Not reported Structural mimicry

Biological Activity

The compound 5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a tricyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2C_{15}H_{14}N_{4}O_{2}. Its structure includes a methoxypyridine moiety and a triazatricyclo framework, which are significant for its biological interactions.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor properties. It may inhibit specific pathways involved in cancer cell proliferation.
  • Immunomodulatory Effects : The compound is reported to activate the STING (Stimulator of Interferon Genes) pathway, enhancing the immune response against tumors .
  • Enzyme Inhibition : The compound may act as an inhibitor of ribonucleotide reductase, affecting nucleotide synthesis essential for DNA replication .

Biological Activity Data

A summary of biological activities and their respective findings is presented in the following table:

Activity Mechanism Reference
AntitumorInhibition of cancer cell proliferation
ImmunomodulationActivation of STING pathway
Ribonucleotide reductase inhibitionDisruption of nucleotide synthesis

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various derivatives of triazine compounds similar to our target compound, it was found that certain modifications led to enhanced cytotoxic effects against L1210 leukemia cells. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory properties of compounds activating the STING pathway. The results demonstrated that treatment with similar compounds resulted in increased production of interferons and cytokines in vitro, suggesting a robust immune response .

Research Findings

Recent research has expanded on the biological implications of this class of compounds:

  • A series of analogs were synthesized and tested for their ability to inhibit ribonucleotide reductase activity. The most active compounds showed significant cytotoxicity with IC50 values around 1 µM .
  • Further studies indicated that these compounds could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

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